N-(2-bromo-4,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Bromo-4,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as the "target compound") is a triazole-sulfanyl acetamide derivative with a molecular formula of C₁₅H₁₁BrF₂N₄O₂S and a molecular weight of 441.2 g/mol (monoisotopic mass). Its structure features a 2-bromo-4,6-difluorophenyl group linked via an acetamide bridge to a 4-methyl-4H-1,2,4-triazole ring substituted at the 5-position with a furan-2-yl moiety . The compound’s design integrates halogen (Br, F), heterocyclic (triazole, furan), and sulfur-containing functional groups, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2N4O2S/c1-22-14(11-3-2-4-24-11)20-21-15(22)25-7-12(23)19-13-9(16)5-8(17)6-10(13)18/h2-6H,7H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREGSTCHUWPDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Aryl Substitutions : Bulky aryl groups (e.g., 4-chlorophenyl and 4-methoxyphenyl in ) significantly increase molecular weight, which may reduce metabolic stability .
- Hydrogen Bonding : The target compound’s furan oxygen and acetamide carbonyl enable hydrogen bonding, critical for target binding. Analogs with cyclohexyl-methyl () rely on N–H⋯S hydrogen bonds for crystal packing, which may influence solid-state stability .
Anti-Exudative Activity
- The target compound’s structural analogs, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, demonstrated anti-exudative activity in a rat formalin-induced edema model. Fifteen out of 21 tested derivatives showed activity, with eight outperforming diclofenac sodium (reference drug) at 10 mg/kg .
- Structure-Activity Relationship (SAR) : Methyl or ethyl groups at the triazole position 4 enhance activity compared to bulkier substituents, likely due to improved target (e.g., COX-2) binding .
Antimicrobial and Antiviral Activity
- Its activity is attributed to N–H⋯N and C–H⋯O interactions stabilizing the enzyme-inhibitor complex .
Insect Olfactory Receptor Modulation
- Triazole-sulfanyl acetamides like VUAA-1 and OLC-12 () act as Orco agonists, suggesting the target compound’s furan and triazole groups could be optimized for insect repellent applications .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Reacting 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with 2-bromo-4,6-difluoroacetanilide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
- Yield optimization requires precise control of reaction time and stoichiometry, as excess bromoacetamide intermediates may lead to byproducts .
Q. How is the crystal structure determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (part of the SHELX suite) is critical for handling heavy atoms (Br, F) and resolving disorder in flexible moieties (e.g., furan rings). Key parameters:
- R-factor : Aim for <0.05 for high-resolution data.
- Use TWIN/BASF commands in SHELXL for twinned crystals .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory : Formalın-induced edema in rodent models to assess anti-exudative activity .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity). Focus on the triazole-thioether motif’s role in binding .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions. Polarizable continuum models (PCM) assess solvation effects on reactivity .
Q. How to resolve contradictions in reported biological activity data?
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural Confirmation : Re-analyze compound purity (HPLC-MS) and crystallinity (PXRD) to rule out batch variability .
Q. What strategies improve solubility for in vivo studies?
- Co-solvent Systems : Use PEG-400/water mixtures (up to 20% v/v) to enhance aqueous solubility without precipitation .
- Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release .
Q. How do stereoelectronic effects of substituents influence reactivity?
- The 2-bromo-4,6-difluorophenyl group enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., by cysteine residues in target enzymes).
- The furan-triazole moiety’s π-π stacking and hydrogen-bonding capacity modulate binding affinity, as shown in comparative docking studies .
Comparative and Methodological Questions
Q. How does thermal stability impact formulation development?
- DSC/TGA Analysis : Decomposition onset >200°C indicates suitability for solid dosage forms.
- Excipient Compatibility : Screen with lactose or microcrystalline cellulose via accelerated stability testing (40°C/75% RH for 3 months) .
Q. What analytical techniques validate synthetic intermediates?
- NMR : NMR tracks fluorine substitution patterns (δ -110 to -120 ppm for aryl-F).
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 457.9924) with <2 ppm error .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
